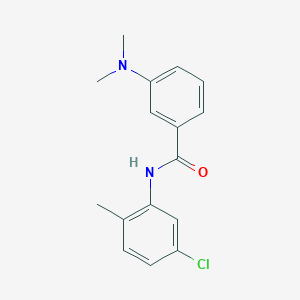

N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide

Description

N-(5-Chloro-2-methylphenyl)-3-(dimethylamino)benzamide, also known as THZ1 (CAS: 1604810-83-4), is a covalent cyclin-dependent kinase 7 (CDK7) inhibitor with demonstrated anticancer activity. Its structure features a benzamide core substituted with a dimethylamino group at the 3-position and a 5-chloro-2-methylphenyl moiety at the N-position (Figure 1). This compound disrupts super-enhancer-driven oncogene transcription, making it a candidate for targeting MYCN-amplified neuroblastoma and other cancers .

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O/c1-11-7-8-13(17)10-15(11)18-16(20)12-5-4-6-14(9-12)19(2)3/h4-10H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOSHBMHJREMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide typically involves the reaction of 5-chloro-2-methylaniline with 3-(dimethylamino)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Table 1: Comparison of Benzamide Derivatives

*THZ1’s IC₅₀ varies by cancer type; 6.4 μM cited for neuroblastoma .

Key Observations:

- Chlorine Substituents : Chloro groups at the 5-position (as in THZ1 and compound 22) enhance potency, likely due to electron-withdrawing effects improving target binding .

- Methoxy Groups : Methoxy substituents (e.g., in CAS 723756-11-4) reduce inhibitory activity, attributed to electron-donating properties that weaken receptor interactions .

- In THZ1, this group contributes to covalent CDK7 binding .

Pharmacokinetic and Solubility Profiles

- THZ1: Exhibits moderate solubility due to the dimethylamino group but requires formulation optimization for in vivo use .

- Compound 18 () : Despite structural similarity to THZ1, its benzimidazole core increases solubility but fails to improve potency, suggesting target specificity differences .

- Peptoid-Based Analogs (): Derivatives like 1w (N-(2-(Butylamino)-2-oxoethyl)-3-(dimethylamino)-N-(4-(hydroxycarbamoyl)benzyl)-benzamide) show enhanced solubility from hydrophilic groups (e.g., hydroxycarbamoyl) but target histone deacetylases (HDACs) rather than CDKs .

Biological Activity

N-(5-chloro-2-methylphenyl)-3-(dimethylamino)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro-substituted aromatic ring and a dimethylamino group, which contribute to its chemical reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets.

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors in biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may interfere with cellular processes related to cancer cell proliferation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's effectiveness is attributed to its ability to induce oxidative stress in microbial cells, leading to increased levels of reactive oxygen species (ROS), which can damage cellular components and inhibit growth.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects at varying concentrations. For instance, studies indicate that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial dysfunction and caspase activation.

Case Studies

Data Table: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Anticancer Activity | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | Moderate | High | 12 |

| Similar Compound A (e.g., N-(5-chloro-2-methoxyphenyl)-4-(dimethylamino)benzamide | High | Moderate | 15 |

| Similar Compound B (e.g., N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Very High | Low | 8 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.